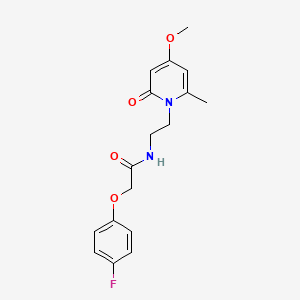

2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4/c1-12-9-15(23-2)10-17(22)20(12)8-7-19-16(21)11-24-14-5-3-13(18)4-6-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAXJJMOWSORGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)COC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.

Synthesis of the Pyridinyl Intermediate: The pyridinyl moiety can be synthesized by reacting 4-methoxy-6-methyl-2-oxopyridine with an alkylating agent.

Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyridinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

Reduction: Reduction reactions could target the carbonyl group in the pyridinyl moiety.

Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of pyridine compounds exhibit anticancer properties. The incorporation of the fluorophenoxy group may enhance the selectivity and potency against cancer cells. Studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

- Anti-inflammatory Potential :

- Neuroprotective Effects :

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated phenoxyacetamides, including derivatives similar to 2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting a promising lead for further development .

Case Study 2: Inflammatory Response Modulation

A molecular docking study conducted on related compounds indicated that these molecules could effectively bind to cyclooxygenase enzymes, potentially leading to reduced prostaglandin synthesis. This finding supports the hypothesis that 2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide may possess anti-inflammatory properties .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it could interact with enzymes or receptors, modulating their activity. The fluorophenoxy and pyridinyl groups may play a role in binding to the target site, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives, highlighting key structural features and reported activities:

Key Structural and Functional Insights :

Heterocyclic Core: The target compound’s 2-oxopyridine ring differs from pyrimidine (Evidences 6, 8) or quinazoline () cores. Pyridine’s electron-deficient nature may influence binding interactions compared to pyrimidine’s hydrogen-bonding capacity.

Fluorinated Aromatic Groups: The 4-fluorophenoxy group in the target compound contrasts with 2-fluorophenyl () or 3-fluorophenyl ethyl (). Fluorine’s position affects steric and electronic interactions; para-substitution (as in the target) may optimize target binding and metabolic stability .

Linker and Substituent Effects: The ethyl spacer in the target compound (connecting acetamide to pyridine) may confer conformational flexibility vs. rigid linkers (e.g., pyrimidinylamino in ).

Research Findings and Implications

- Enzyme Inhibition: Pyrimidine/quinazoline acetamides (Evidences 4, 8) demonstrated AChE or thrombin-binding activities. The target’s pyridine core and fluorophenoxy group may position it as a candidate for analogous enzyme-targeted studies .

- Antiviral Potential: Dihydropyrimidinone acetamides () inhibited cytomegalovirus replication. The target’s 2-oxopyridine ring could similarly disrupt viral enzymes, warranting antiviral assays .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a fluorophenoxy group, a methoxy-oxopyridine moiety, and an acetamide functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity

- Anticancer Properties

- Neuroprotective Effects

Antimicrobial Activity

Studies have shown that compounds similar to 2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide possess significant antimicrobial properties. For instance, derivatives with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various strains, indicating promising antibacterial potential .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Properties

The anticancer activity of the compound has been explored in several studies. For instance, analogues of the compound were tested against various cancer cell lines, revealing significant cytotoxic effects. The presence of electron-donating groups on the phenyl ring was correlated with enhanced anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| HT29 (Colorectal) | 12.5 |

| MCF7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

Neuroprotective Effects

Recent investigations have suggested that this compound may exhibit neuroprotective effects, potentially through the modulation of neuroinflammatory pathways. The mechanism involves the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors, which are critical in neurodegenerative conditions .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the acetamide group significantly enhanced antibacterial activity compared to standard antibiotics .

- Case Study on Anticancer Activity : In vitro studies on various cancer cell lines showed that the compound induced apoptosis in malignant cells through caspase activation pathways. This suggests its potential as a therapeutic agent in cancer treatment .

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound led to a reduction in neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and amidation reactions. For example:

Nucleophilic aromatic substitution of 4-fluorophenol with a halogenated acetyl intermediate to form the phenoxyacetamide backbone.

Q. Which spectroscopic methods are optimal for confirming the structural integrity of the compound?

Methodological Answer: A combination of techniques is recommended:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm, pyridinone carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] at m/z 403.16) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary assessment of the compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Use target-specific kinases or proteases (e.g., fluorescence-based assays with IC determination).

- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) .

- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of the compound?

Methodological Answer:

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures to enhance solubility for in vitro assays .

- Polymorph screening : Identify crystalline forms via X-ray diffraction to correlate with solubility profiles .

- QSAR modeling : Refine computational models using experimental logP and pKa values from potentiometric titrations .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate key pharmacophores in derivatives?

Methodological Answer:

- Scaffold diversification : Modify the pyridinone ring (e.g., introduce sulfone or phosphonate groups) to assess electronic effects .

- Bioisosteric replacement : Substitute the 4-fluorophenoxy group with trifluoromethoxy or chloro analogs .

- 3D-QSAR : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinases) .

Q. How should researchers address conflicting data in cytotoxicity studies across different cell lines?

Methodological Answer:

- Dose-response normalization : Use Hill slope analysis to compare EC values across cell lines .

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .

- Culture condition standardization : Control for oxygen tension, serum concentration, and passage number .

Q. What methodologies are recommended for analyzing metabolic pathways of the compound?

Methodological Answer:

- LC-MS/MS metabolite profiling : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations .

- Isotope labeling : Use C-labeled compound to trace metabolic stability in vivo .

- CYP450 inhibition assays : Screen against CYP3A4, CYP2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.